2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide is a compound that belongs to the class of phenoxy acetamides. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. It combines the structural features of quinoline and phenoxy acetamide, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide typically involves the coupling of a quinoline derivative with a phenoxy acetamide precursor. One common method includes the reaction of 6-aminoquinoline with 4-formylphenoxy acetamide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated synthesis and purification systems can streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy acetamide derivatives.
Scientific Research Applications
2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share the phenoxy acetamide structure but differ in the substituents on the phenyl ring.
Quinoline derivatives: Compounds with a quinoline core but different functional groups attached.
Uniqueness
2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide is unique due to its combination of quinoline and phenoxy acetamide structures, which imparts a distinct set of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C18H15N3O2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-[4-(quinolin-6-yliminomethyl)phenoxy]acetamide |
InChI |
InChI=1S/C18H15N3O2/c19-18(22)12-23-16-6-3-13(4-7-16)11-21-15-5-8-17-14(10-15)2-1-9-20-17/h1-11H,12H2,(H2,19,22) |
InChI Key |
GWROXPTUDZMLFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)OCC(=O)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.